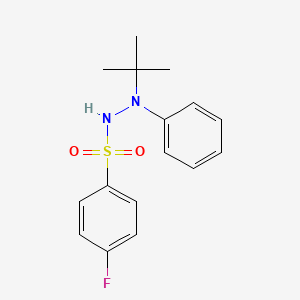

N'-(tert-butyl)-4-fluoro-N'-phenylbenzenesulfonohydrazide

Description

N'-(tert-butyl)-4-fluoro-N'-phenylbenzenesulfonohydrazide is a sulfonohydrazide derivative characterized by a benzenesulfonyl backbone substituted with a fluorine atom at the 4-position, a tert-butyl group, and a phenyl group on the hydrazide nitrogen. This compound belongs to a class of sulfonohydrazides, which are structurally distinct from benzohydrazides due to the presence of a sulfonyl (-SO₂-) group instead of a carbonyl (-CO-) group.

Properties

IUPAC Name |

N'-tert-butyl-4-fluoro-N'-phenylbenzenesulfonohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN2O2S/c1-16(2,3)19(14-7-5-4-6-8-14)18-22(20,21)15-11-9-13(17)10-12-15/h4-12,18H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUNDKAALCDHWFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301327101 | |

| Record name | N'-tert-butyl-4-fluoro-N'-phenylbenzenesulfonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301327101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

12.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666014 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

866154-21-4 | |

| Record name | N'-tert-butyl-4-fluoro-N'-phenylbenzenesulfonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301327101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(tert-butyl)-4-fluoro-N’-phenylbenzenesulfonohydrazide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with tert-butylhydrazine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the industrial synthesis more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N’-(tert-butyl)-4-fluoro-N’-phenylbenzenesulfonohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can convert the sulfonohydrazide moiety to corresponding amines.

Substitution: The fluoro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

Oxidation: Sulfonyl derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N’-(tert-butyl)-4-fluoro-N’-phenylbenzenesulfonohydrazide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(tert-butyl)-4-fluoro-N’-phenylbenzenesulfonohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonohydrazide moiety can form hydrogen bonds and other interactions with active sites, potentially inhibiting or modulating the activity of target proteins. The fluoro and tert-butyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of N'-(tert-butyl)-4-fluoro-N'-phenylbenzenesulfonohydrazide are compared below with related sulfonohydrazides and benzohydrazides.

Table 1: Structural Comparison of Sulfonohydrazides

Table 2: Comparison with Benzohydrazides

Key Findings:

Spectral and Physical Properties: The Fe(III) benzohydrazide complex shows a UV-Vis λmax at 265.6 nm, attributed to ligand-to-metal charge transfer, a feature absent in sulfonohydrazides.

Biological and Coordination Activity: Benzohydrazides like 4-fluoro-N’-(4-hydroxy-3,5-dimethoxybenzylidene)benzohydrazide are studied for optoelectronic applications, while sulfonohydrazides are explored as enzyme inhibitors or antimicrobials . The Fe(III) benzohydrazide complex demonstrates coordination via the carbonyl oxygen, whereas sulfonohydrazides may coordinate through sulfonyl oxygen or nitrogen.

Synthetic Routes: Benzohydrazides are typically synthesized via condensation of hydrazides with aldehydes/ketones , while sulfonohydrazides require sulfonation steps or direct substitution on sulfonyl chlorides .

Biological Activity

N'-(tert-butyl)-4-fluoro-N'-phenylbenzenesulfonohydrazide is a compound that has garnered attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Structural Characteristics

This compound is characterized by the following structural components:

- tert-butyl group : A bulky substituent that may influence the compound's lipophilicity and interaction with biological targets.

- 4-fluoro group : Enhances the electronic properties of the molecule, potentially affecting its biological activity.

- Phenyl and benzenesulfonohydrazide moieties : These groups are crucial for the compound's interaction with various biological systems.

1. Antiviral Properties

Recent studies have investigated the compound's potential as an antiviral agent. For instance, it was evaluated against human norovirus (HuNoV) replication in cellular systems. The compound demonstrated promising inhibitory activity with an EC50 value in the low micromolar range, indicating its potential as a therapeutic agent against viral infections .

2. Cholinesterase Inhibition

The compound has also been assessed for its ability to inhibit cholinesterases, enzymes that play a critical role in neurotransmission. A study indicated that derivatives similar to this compound exhibited significant inhibition of acetylcholinesterase (AChE), with some compounds showing IC50 values comparable to established inhibitors like tacrine . This suggests potential applications in treating diseases such as Alzheimer's, where cholinesterase inhibitors are beneficial.

Case Study 1: Antiviral Activity

In a controlled laboratory setting, this compound was tested for its efficacy against HuNoV. The results indicated that the compound effectively reduced viral replication at concentrations as low as 0.9 µM, showcasing its potential as a lead compound for further development into antiviral therapies .

Case Study 2: Cholinesterase Inhibition

A series of derivatives were synthesized based on the structure of this compound. These were subjected to kinetic assays to evaluate their inhibitory effects on AChE and butyrylcholinesterase (BChE). The most active compounds exhibited selectivity towards AChE with IC50 values significantly lower than those of BChE, highlighting their potential for selective therapeutic applications .

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.